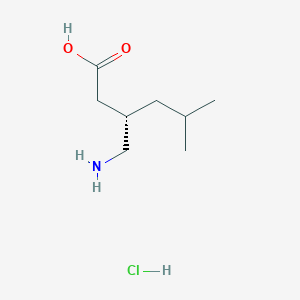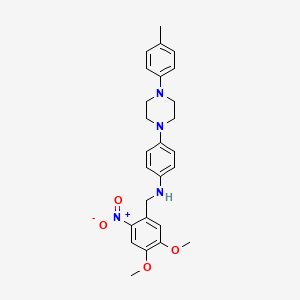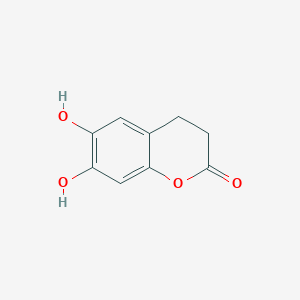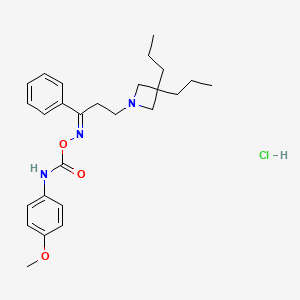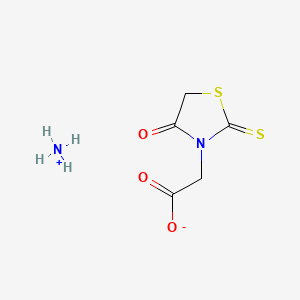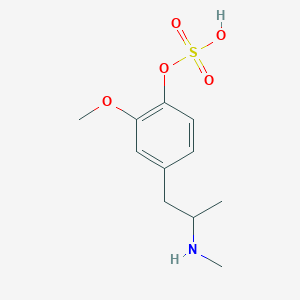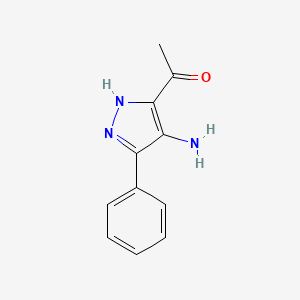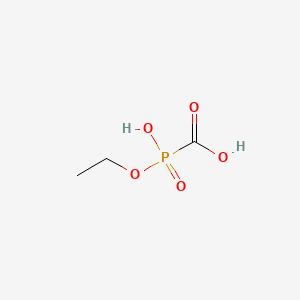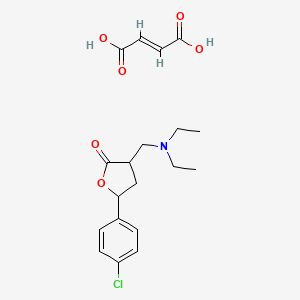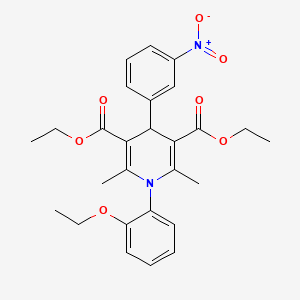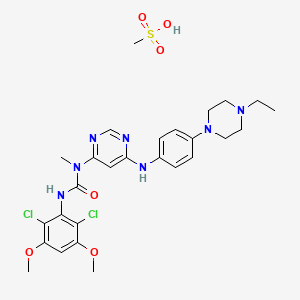
Infigratinib mesylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Infigratinib mesylate is a small molecule kinase inhibitor that targets fibroblast growth factor receptors. It is primarily used in the treatment of cholangiocarcinoma, a type of bile duct cancer. This compound works by inhibiting the fibroblast growth factor receptor pathway, which is often aberrated in certain cancers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of infigratinib mesylate involves multiple steps, including the formation of key intermediates and their subsequent reactionsCommon reagents used in these reactions include acids, bases, and solvents such as acetonitrile and methanol .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process to produce the compound in large quantities. This requires optimization of reaction conditions, purification methods, and quality control measures to ensure the final product meets regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions
Infigratinib mesylate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions include various metabolites and degradation products. These products are often analyzed using techniques like liquid chromatography and mass spectrometry to understand their structure and properties .
Wissenschaftliche Forschungsanwendungen
Infigratinib mesylate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study kinase inhibition and receptor interactions.
Biology: Investigated for its effects on cell proliferation, differentiation, and survival.
Medicine: Primarily used in the treatment of cholangiocarcinoma and other cancers driven by fibroblast growth factor receptor abnormalities.
Industry: Employed in the development of new therapeutic agents and drug formulations
Wirkmechanismus
Infigratinib mesylate exerts its effects by inhibiting fibroblast growth factor receptors, which are tyrosine kinase receptors involved in cell proliferation, differentiation, migration, survival, and angiogenesis. By blocking these receptors, this compound suppresses tumor growth and progression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pemigatinib: Another fibroblast growth factor receptor inhibitor used for similar indications.
Erdafitinib: A fibroblast growth factor receptor inhibitor used in the treatment of urothelial carcinoma.
Uniqueness
Infigratinib mesylate is unique in its specific targeting of fibroblast growth factor receptor subtypes and its efficacy in treating cholangiocarcinoma. Its molecular structure and binding affinity to fibroblast growth factor receptors differentiate it from other similar compounds .
Eigenschaften
CAS-Nummer |
1310746-12-3 |
|---|---|
Molekularformel |
C27H35Cl2N7O6S |
Molekulargewicht |
656.6 g/mol |
IUPAC-Name |
3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-[6-[4-(4-ethylpiperazin-1-yl)anilino]pyrimidin-4-yl]-1-methylurea;methanesulfonic acid |
InChI |
InChI=1S/C26H31Cl2N7O3.CH4O3S/c1-5-34-10-12-35(13-11-34)18-8-6-17(7-9-18)31-21-15-22(30-16-29-21)33(2)26(36)32-25-23(27)19(37-3)14-20(38-4)24(25)28;1-5(2,3)4/h6-9,14-16H,5,10-13H2,1-4H3,(H,32,36)(H,29,30,31);1H3,(H,2,3,4) |
InChI-Schlüssel |
BXJJFNXYWJLBOS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(C)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl.CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


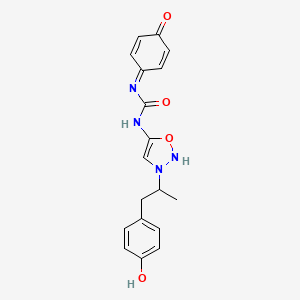
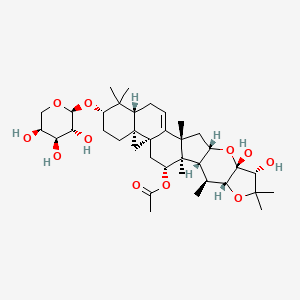
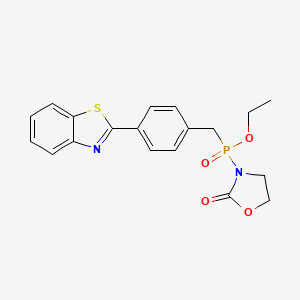
![sodium;3-[[4-[(4-ethoxyphenyl)diazenyl]-3-methylphenyl]diazenyl]benzenesulfonate](/img/structure/B12754238.png)
